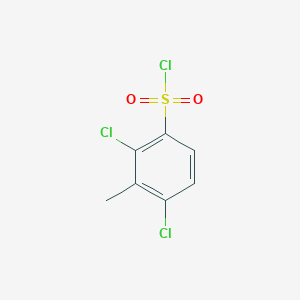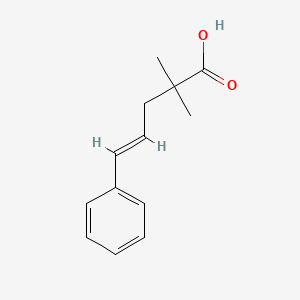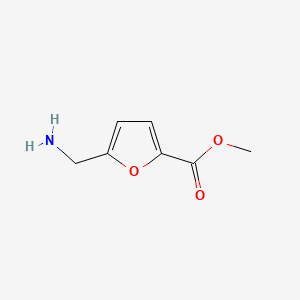![molecular formula C9H6O2 B1369347 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid CAS No. 875-94-5](/img/no-structure.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid” is a chemical compound with the molecular formula C8H6 . It is also known as Benzocyclobutadiene .
Synthesis Analysis
The synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid has been reported in several studies. One approach involves a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . Another method forges a functionalized bicyclo[4.2.0]octadiene in two steps from cyclooctatetraene .Molecular Structure Analysis
The molecular structure of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid can be represented by the InChI string: InChI=1S/C8H6/c1-2-4-8-6-5-7(8)3-1/h1-6H . The compound has a molecular weight of 102.13 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 102.13 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors or acceptors, and it has no rotatable bonds .Scientific Research Applications
Polymer Chemistry
Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a related compound, is used in polymer chemistry. It forms alternating copolymers with cyclohexene in the presence of specific catalysts. These copolymers exhibit unique properties such as surface hydrophobicity and thermal stability, making them valuable in materials science (Boadi & Sampson, 2021).
Crystallography
The crystal structure of bicyclo[2,2,2]octa-2,5-diene-2,3-dicarboxylic acid, a structurally similar compound, has been studied. Understanding its crystal structure helps in the analysis of its chemical behavior and potential applications in crystallography (Hechtfischer, Steigemann, & Hoppe, 1970).
Organometallic Chemistry
In organometallic chemistry, derivatives of related bicyclo compounds have been used to form complexes with metals like iron. These complexes find applications in catalysis and material synthesis (Kerber & Müller, 1987).
Organic Synthesis
Compounds with bicyclo skeletons, including those similar to bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid, are used in the synthesis of various organic molecules. Their unique structures enable the formation of complex organic compounds (Klumpp, Barnick, Veefkind, & Bickelhaupt, 2010).
Material Science
The reaction of bicyclo compounds with alkali metals leads to the formation of complex structures, which can be used in material science for developing new materials with specific properties (Thuéry & Masci, 2010).
Environmental Chemistry
In environmental chemistry, bicyclic naphthenic acids, which include bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid, are studied for their presence in oil sands process-affected water. Understanding these compounds is crucial for environmental monitoring and remediation efforts (Wilde, West, Scarlett, Jones, Frank, Hewitt, & Rowland, 2015).
Quantum Chemistry
The study of screened potentials in hydrocarbons containing a four-membered ring, similar to bicyclo compounds, contributes to quantum chemistry. This research aids in understanding molecular behavior at the quantum level (Yamaguchi, Ninomiya, & Ogata, 1981).
Natural Product Synthesis
Bicyclo compounds are employed in the synthesis of natural products, demonstrating their utility in replicating complex natural chemical structures (Patel & Fallon, 2022).
Amino Acid Research
Bicyclic skeletons are used to create novel amino acids, contributing to advancements in biochemistry and pharmaceutical sciences (Yeo, Jeong, Han, Kim, & Jeong, 2006).
High-Performance Materials
The development of thermally stable poly(amide-imide)s based on bicyclo compounds showcases their potential in creating high-performance materials used in various industrial applications (Faghihi & Hajibeygi, 2011).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium carbonate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding diacid.", "Step 3: The diacid is esterified with ethanol and acetic anhydride to form the diester.", "Step 4: The diester is reduced with sodium borohydride in methanol to form the diol.", "Step 5: The diol is oxidized with acetic acid and sodium acetate to form the diketone.", "Step 6: The diketone is treated with chloroform and sodium bicarbonate to form the carboxylic acid." ] } | |
CAS RN |
875-94-5 |
Product Name |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid |
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h1-5H,(H,10,11) |
InChI Key |
SIAXQFQHOIZLKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)

![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)
![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)
![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)

![3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369281.png)






